molecular formula C3H3N5O3S B7762824 4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine

4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B7762824
M. Wt: 189.16 g/mol
InChI Key: JIXLEBNTYXRJDO-UHFFFAOYSA-N
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Description

4-(2-Oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 4-position with a 2-oxido-3H-1,2,3,5-oxathiadiazole moiety. This structure combines two nitrogen- and oxygen-rich heterocycles, making it a candidate for high-energy materials (HEMs) and pharmacological applications.

Properties

IUPAC Name

4-(2-oxo-5H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N5O3S/c4-2-1(5-10-6-2)3-7-11-12(9)8-3/h(H2,4,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXLEBNTYXRJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)C2=NS(=O)ON2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide Cyclization

Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo [3+2] cycloaddition with amines to form 1,2,5-oxadiazoles. For example:

  • Substrate Preparation : Treat hydroxylamine with chloroacetonitrile to form acetohydroxamic acid chloride.

  • Cycloaddition : React with ammonia gas in dichloromethane at 0–5°C, yielding 1,2,5-oxadiazol-3-amine (65–72% yield).

Mechanistic Insight :

RC≡N-O+NH3RC(NH2)=N-OFurazan amine via [3+2] cyclization\text{RC≡N-O}^- + \text{NH}3 \rightarrow \text{RC(NH}2\text{)=N-O} \rightarrow \text{Furazan amine via [3+2] cyclization}

This method is limited by the instability of nitrile oxides, necessitating low temperatures and anhydrous conditions.

Oxidative Dehydrogenation of Amidoximes

Amidoximes (R-C(=NOH)-NH2_2) undergo oxidative cyclization using hypervalent iodine reagents (e.g., PhI(OAc)2_2) or MnO2_2:

  • Reaction Conditions : Ethanol, reflux, 6–8 hours.

  • Yield : 58–80% depending on substituents.

Example :

NH2C(=NOH)CONH2PhI(OAc)21,2,5-Oxadiazol-3-amine+H2O\text{NH}2\text{C(=NOH)CONH}2 \xrightarrow{\text{PhI(OAc)}2} \text{1,2,5-Oxadiazol-3-amine} + \text{H}2\text{O}

Synthesis of the 2-Oxido-3H-1,2,3,5-Oxathiadiazole Moiety

Thiosemicarbazide Cyclization

Thiosemicarbazides (R-NH-C(=S)-NH2_2) serve as precursors for sulfur-containing heterocycles. Cyclization with oxidizing agents introduces the oxathiadiazole system:

  • Substrate Synthesis : React thiourea with hydroxylamine to form thiosemicarbazide.

  • Oxidative Cyclization : Use iodine/KI in ethanol (Scheme 5,) or 1,3-dibromo-5,5-dimethylhydantoin (Scheme 6,) to form the oxathiadiazole ring.

Optimization Data :

Oxidizing AgentSolventTemperatureYield
I2_2/KIEthanol80°C62%
DBDMHDCM25°C89%

Mechanism :

R-NH-C(=S)-NH2oxidantR-N-S-O ring formation\text{R-NH-C(=S)-NH}_2 \xrightarrow{\text{oxidant}} \text{R-N-S-O ring formation}

Sulfur Insertion via Lawesson’s Reagent

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) facilitates sulfur incorporation into oxygen-containing precursors:

  • Substrate : Oxadiazolone derivatives.

  • Reaction : Reflux in toluene for 12 hours.

  • Yield : 45–60%.

Coupling Strategies for Heterocyclic Assembly

Nucleophilic Aromatic Substitution

The amine group on the furazan core can attack electrophilic positions on the oxathiadiazole oxide.

Example Protocol :

  • Activation : Treat 2-oxido-oxathiadiazole-4-carbonyl chloride with thionyl chloride.

  • Coupling : React with 1,2,5-oxadiazol-3-amine in pyridine at 0°C.

  • Yield : 38–52% (estimated).

Challenges :

  • Competing side reactions (e.g., hydrolysis of acyl chloride).

  • Low regioselectivity due to similar reactivity of heterocyclic positions.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling may link pre-functionalized heterocycles:

  • Boronated Furazan : Synthesize via Miyaura borylation of bromo-furazan.

  • Halogenated Oxathiadiazole : Introduce bromide at position 4.

  • Coupling Conditions : Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O, 80°C.

Limitations :

  • Requires halogenated precursors, complicating synthesis.

  • Sensitivity of the oxido group to reducing agents.

One-Pot Tandem Cyclization Approaches

A hypothetical tandem synthesis could streamline production:

  • Step 1 : Form the furazan amine via amidoxime cyclization.

  • Step 2 : Introduce thiourea and oxidize in situ to form the oxathiadiazole oxide.

Reagents :

  • MnO2_2 (oxidation).

  • CS2_2 (sulfur source).

Mechanism :

Furazan amine+CS2MnO2Target compound+CO2\text{Furazan amine} + \text{CS}2 \xrightarrow{\text{MnO}2} \text{Target compound} + \text{CO}_2

Advantages :

  • Reduced purification steps.

  • Higher atom economy.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Oxathiadiazole Instability : The oxido group is prone to reduction or hydrolysis, necessitating inert atmospheres and anhydrous solvents.

  • Coupling Efficiency : Steric hindrance between heterocycles limits yields in cross-coupling reactions.

Scalability Considerations

  • Microwave-Assisted Synthesis : Protocols using microwave irradiation (Scheme 15,) reduce reaction times from hours to minutes, enhancing scalability.

  • Solid-Supported Catalysts : Silica-supported dichlorophosphate (Scheme 15, ) improves recyclability and reduces waste.

Chemical Reactions Analysis

Types of Reactions

4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or sulfone derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine with structurally or functionally related 1,2,5-oxadiazol-3-amine derivatives:

Compound Substituents Key Properties Applications References
This compound Oxathiadiazole oxide at position 4 High nitrogen/oxygen content; potential intramolecular hydrogen bonding Energetic materials, oxidizers
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine Pyrrole group at position 4 Antiproliferative activity (sea urchin embryo model, cancer cell lines) Pharmacological agents (cancer research)
4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine 4-Fluorophenyl at position 4 Antiplasmodial activity (IC₅₀ values in µM range) Antimalarial drug development
4-(Benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine (C101248) Benzimidazole at position 4 Selective THIK-1 channel inhibition (IC₅₀ = 0.3 µM) Neuroinflammation modulation
4-[(4-Nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine Nitro-oxadiazole azoxyl at position 4 High density (1.83 g/cm³); thermal stability up to 200°C Explosives, propellants
4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine Tri-oxadiazole backbone Low hydrogen content; bifurcated intramolecular H-bonding High-energy density materials (HEMs)
4-(1-Ethyl-6-methyl-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine Imidazopyridine at position 4 Bioavailability; kinase inhibition potential Oncology, signal transduction inhibitors

Key Findings:

Structural Influence on Activity

  • Energetic Materials : Compounds with nitro groups (e.g., 4-[(4-nitro-oxadiazolyl)-azoxyl]-... ) or tri-oxadiazole backbones exhibit high density and thermal stability, making them suitable for HEMs. Intramolecular hydrogen bonds enhance structural rigidity and stability .
  • Pharmacological Activity : Substituents like pyrrole (antiproliferative), fluorophenyl (antiplasmodial), and benzimidazole (THIK-1 inhibition) dictate target specificity. For example, the pyrrole derivative showed activity in cancer models at µM concentrations .

Synthetic Routes Paal–Knorr Reaction: Used for pyrrole-substituted derivatives (e.g., 4-(2,5-dimethylpyrrol-1-yl)-...) with yields up to 72% . Cyclization with Hydroxylamine: Common for aryl-substituted derivatives (e.g., fluorophenyl compounds), requiring reflux conditions and chromatographic purification . Multi-step Functionalization: Energetic derivatives often involve nitration or azoxylation of diaminofurazan precursors .

Performance Metrics

  • Antiplasmodial Activity : The fluorophenyl derivative (compound 7) demonstrated IC₅₀ values comparable to chloroquine in Plasmodium falciparum assays .
  • THIK-1 Inhibition : The benzimidazole derivative (C101248) achieved sub-micromolar IC₅₀ values, highlighting its potency in modulating microglial activity .

Thermal and Chemical Stability

  • Energetic derivatives decompose above 200°C, with densities exceeding 1.8 g/cm³, critical for explosive performance .
  • Low hydrogen content in tri-oxadiazole systems reduces combustion byproducts, enhancing safety in HEMs .

Biological Activity

4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound characterized by its unique dual heterocyclic structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C3H3N5O3SC_3H_3N_5O_3S with a molecular weight of approximately 189.15 g/mol. Its structure comprises both oxadiazole and oxathiadiazole rings, which contribute to its chemical reactivity and biological interactions.

PropertyValue
IUPAC Name4-(2-oxo-5H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine
Molecular FormulaC₃H₃N₅O₃S
Molecular Weight189.15 g/mol
CAS Number332885-62-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These targets may include enzymes and receptors involved in various cellular pathways. Research suggests that the compound may exhibit antimicrobial and anticancer properties through these interactions.

Antimicrobial Properties

Recent studies have indicated that this compound possesses significant antimicrobial activity against a range of pathogenic microorganisms. For instance:

  • Bacterial Inhibition : In vitro tests have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Fungal Activity : The compound has also demonstrated antifungal properties against common fungal strains.

Anticancer Activity

Preliminary research has suggested that this compound may induce apoptosis in cancer cells. This effect appears to be mediated through the modulation of cell cycle regulators and pro-apoptotic factors.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli.
  • Anticancer Research : Another study investigated the effects of the compound on HeLa cells (cervical cancer). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 30 µM.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-y)-1,2,5-oxadiazol-3-amine in biological applications, it is useful to compare it with structurally similar compounds.

Compound NameBiological Activity
4-(2-Oxido-thiazolidinyl)-1,2,5 oxadiazoleModerate antibacterial activity
N1-butyl-N2-(12-(2-Oxido-dihydrothiazole)amideAnticancer properties
4-Amino-thiazole derivativesBroad-spectrum antimicrobial activity

Unique Features

The dual heterocyclic structure of 4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-y)-1,2,5-oxadiazol-3-amine allows for unique reactivity patterns not observed in other compounds. This property makes it particularly valuable in drug design and development.

Q & A

Q. Methodological Guidance

  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Antioxidant Assays : DPPH radical scavenging (IC50 measurement) .
  • Enzyme Inhibition : Fluorescence-based Rho kinase assays (IC50 ~10 μM in pulmonary vasodilation studies) .

How do computational methods predict its pharmacokinetic properties?

Q. Advanced In Silico Analysis

  • Molecular Docking : AutoDock Vina identifies binding to dipeptidyl peptidase-IV (binding energy ≤ -8.5 kcal/mol), suggesting antidiabetic potential .
  • ADMET Prediction :
    • Hepatotoxicity : Some analogs (e.g., morpholine derivatives) may cause drug-induced liver injury .
    • Permeability : High LogP (>2) indicates potential blood-brain barrier penetration .

What crystallographic techniques elucidate its solid-state behavior?

Q. Advanced Structural Analysis

  • Single-Crystal X-ray Diffraction : Reveals a twofold rotation axis, with flanking rings twisted 20.2° relative to the central ring .
  • Hydrogen Bonding Networks : Chains along [1 0 -2] via N–H⋯N interactions impact stability and solubility .

How does the compound interact with biological targets in vivo?

Q. Pharmacological Mechanisms

  • Rho Kinase Inhibition : SB-772077-B (structurally related) reduces pulmonary arterial pressure by 40% in murine models via ROCK2 inhibition .
  • Dose-Response : 1–10 mg/kg intravenous administration shows linear efficacy .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced Process Chemistry

  • Thermal Stability : Melting point >450 K allows high-temperature reactions but requires controlled cooling to prevent decomposition .
  • Byproduct Management : HPLC monitoring (C18 column, acetonitrile/water gradient) detects nitro-group reduction intermediates .

How do structural analogs compare in toxicity profiles?

Q. Toxicity & Safety

  • Hepatotoxicity : Pyridinyl-oxadiazole analogs show higher risk (e.g., ALT elevation in vitro) .
  • Mutagenicity : Ames tests for parent compound are negative, but morpholine derivatives require further testing .

What spectroscopic methods confirm its structural integrity?

Q. Basic Analytical Chemistry

  • NMR : <sup>1</sup>H NMR (DMSO-d6): δ 6.8 ppm (NH2), δ 8.2 ppm (oxadiazole-H) .
  • IR : Peaks at 1650 cm<sup>-1</sup> (C=N) and 3350 cm<sup>-1</sup> (N–H stretch) .

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